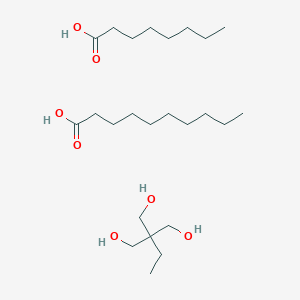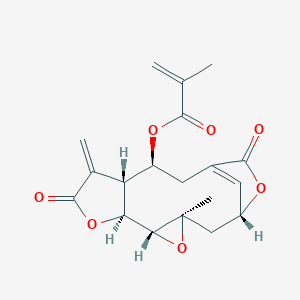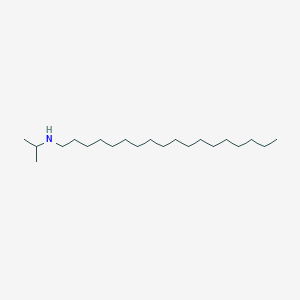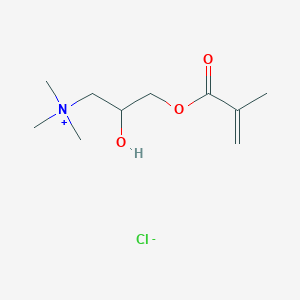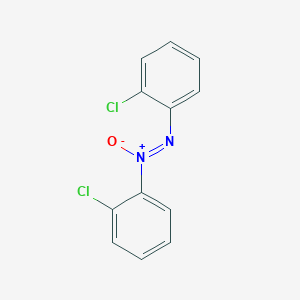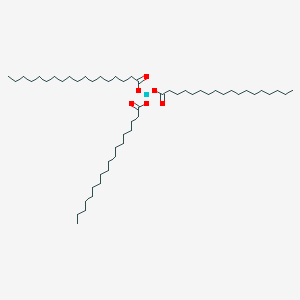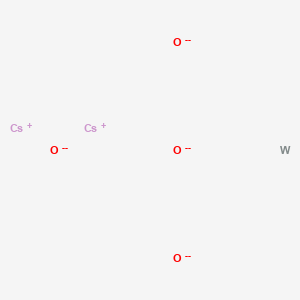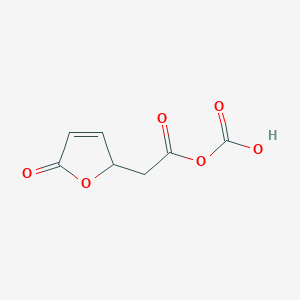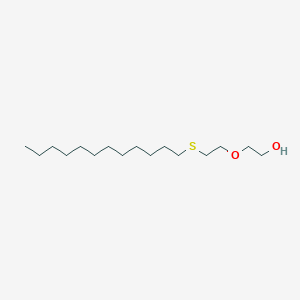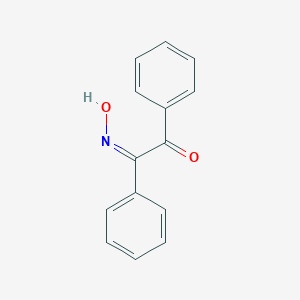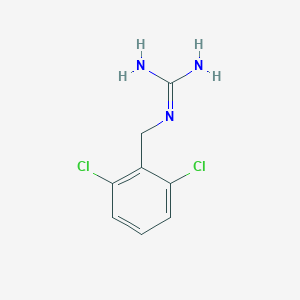
1-(2,6-Dichlorobenzyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dichlorobenzyl)guanidine, also known as DCBG, is a compound that has been extensively studied for its potential as an antiseptic and disinfectant agent. It belongs to the family of guanidine compounds, which are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
作用机制
The mechanism of action of 1-(2,6-Dichlorobenzyl)guanidine is not fully understood, but it is believed to involve disruption of the microbial cell membrane. This compound has been shown to bind to the lipid bilayer of the cell membrane, causing leakage of intracellular contents and ultimately leading to cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in microbial metabolism.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally considered safe for use in humans. However, it can cause skin irritation and allergic reactions in some individuals. This compound has been shown to have minimal effects on mammalian cells, including human skin fibroblasts and red blood cells.
实验室实验的优点和局限性
1-(2,6-Dichlorobenzyl)guanidine has several advantages as an antimicrobial agent in lab experiments. It has broad-spectrum activity against a variety of microorganisms, making it useful for a wide range of applications. It is also relatively stable and easy to handle. However, this compound has some limitations. It is not effective against all microorganisms, and its mechanism of action is not fully understood. Additionally, its use as a preservative in cosmetics and personal care products is subject to regulatory restrictions.
未来方向
There are several potential future directions for research on 1-(2,6-Dichlorobenzyl)guanidine. One area of interest is the development of new formulations and delivery systems for this compound, such as nanoparticles or liposomes, which could enhance its antimicrobial activity and reduce toxicity. Another area of interest is the study of this compound's potential as a therapeutic agent for the treatment of microbial infections. This compound's ability to inhibit certain enzymes involved in microbial metabolism could make it a promising target for drug development. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on mammalian cells.
合成方法
1-(2,6-Dichlorobenzyl)guanidine can be synthesized by reacting 2,6-dichlorobenzyl chloride with guanidine in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 128-130°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.
科学研究应用
1-(2,6-Dichlorobenzyl)guanidine has been extensively studied for its potential as an antiseptic and disinfectant agent. It has been shown to have broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. This compound has been tested against a variety of microorganisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Herpes simplex virus. This compound has also been tested for its potential as a preservative in cosmetics and personal care products.
属性
CAS 编号 |
14885-07-5 |
|---|---|
分子式 |
C8H9Cl2N3 |
分子量 |
218.08 g/mol |
IUPAC 名称 |
2-[(2,6-dichlorophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-2-1-3-7(10)5(6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |
InChI 键 |
RGVMWJYLTMLTMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl |
同义词 |
N-(2,6-DICHLORO-BENZYL)-GUANIDINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



